molecular formula C10H13Li4N6O13P3 B1659322 Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate CAS No. 64564-03-0

Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Cat. No.: B1659322
CAS No.: 64564-03-0
M. Wt: 546.0
InChI Key: NUKFMILQQVRELO-UHFFFAOYSA-J
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Description

Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate is a lithium salt of a phosphorylated nucleoside analogue. Its core structure comprises:

  • A 2-amino-6-oxopurine base (adenine derivative) linked to a ribose-like oxolane (tetrahydrofuran) ring.
  • A complex phosphate backbone with multiple phosphoryl and phosphinate groups, including a unique phosphonatoamino moiety.
  • Four lithium counterions, likely enhancing solubility in polar solvents.

Properties

IUPAC Name

tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFMILQQVRELO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657541
Record name Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64564-03-0
Record name Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate, commonly referred to as GTPγS (tetralithium), is a compound of significant interest in biochemical and pharmacological research due to its role as a G-protein activator. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

GTPγS (tetralithium) acts primarily as a non-hydrolyzable analog of GTP. Its biological activity can be summarized as follows:

  • G-protein Activation : GTPγS binds to G-protein α subunits, stimulating downstream signaling pathways. This activation is crucial for various cellular processes, including signal transduction and metabolic regulation .
  • Stimulation of GLUT4 Translocation : The compound has been shown to stimulate the translocation of GLUT4, a glucose transporter, in a tyrosine kinase-dependent manner. This effect is particularly relevant in the context of insulin signaling and glucose homeostasis .
  • Induction of Actin Polymerization : GTPγS promotes actin polymerization, which is essential for various cellular functions such as motility and shape maintenance .
  • Phospholipase Stimulation : The compound also stimulates phospholipases, enzymes that play a critical role in lipid metabolism and signaling pathways .

Case Study 1: Effects on Protein Stability

In a study by Hensler et al. (2002), GTPγS was used to investigate the differential regulation of serotonin receptors in the brain following chronic antidepressant administration. The findings indicated that GTPγS could protect proteins from proteolytic degradation, thereby enhancing their stability and functional lifespan in neuronal tissues .

Case Study 2: Impact on Inflammatory Responses

Research involving ATPγS (tetralithium salt), another related compound, demonstrated its ability to attenuate inflammatory responses by decreasing the accumulation of inflammatory cells in vitro. This suggests potential therapeutic applications for managing inflammation-related conditions .

Case Study 3: Genotoxicity Assessments

A public report evaluated the genotoxicity of tetralithium compounds using the Salmonella typhimurium reverse mutation assay. The results indicated that tetralithium did not exhibit mutagenic properties across several strains tested, suggesting a favorable safety profile for further research applications .

Table 1: Biological Activities of GTPγS (Tetralithium)

Biological ActivityDescription
G-protein ActivationStimulates signaling pathways via G-protein α subunits
GLUT4 TranslocationEnhances glucose uptake through GLUT4 translocation
Actin PolymerizationPromotes cytoskeletal dynamics for cell motility
Phospholipase StimulationActivates lipid metabolism pathways

Table 2: Summary of Case Studies

Study ReferenceFindings
Hensler et al., 2002Protects proteins from degradation in neurons
ATPγS ResearchReduces inflammatory cell accumulation
OECD Genotoxicity ReportNon-mutagenic in Salmonella strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds
Compound Name (Representative Examples) Core Structure Functional Modifications Counterion Key Differences Reference
Tetralithium target compound Adenine-oxolane with multi-phosphoryl chain Phosphonatoamino group, four phosphate linkages Li⁺ Reference compound
{[(2S,3R,4S,5S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy...phosphinic acid Adenine-oxolane with triphosphate chain Three phosphate groups, no phosphonatoamino H⁺/Na⁺ Shorter phosphate chain; different ionization state
2-Fluoroadenine arabinoside 5'-monophosphate 2-Fluoroadenine-arabinose Fluorine substitution at C2, arabinose sugar H⁺/Na⁺ Arabinose instead of oxolane; fluorine enhances stability
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy...phosphate (sodium salt) Adenine-oxolane with thiophosphate Thiophosphate (S-for-O substitution) Na⁺ Sulfur substitution increases nuclease resistance
Key Observations:
  • Sugar Backbone: The target compound’s oxolane ring is distinct from arabinose in ID16 or thiophosphate-containing derivatives in ID9, impacting conformational stability and binding affinity .
  • Phosphate Chain : The tetralithium compound’s extended phosphoryl-phosphinate chain may enhance metal ion chelation compared to shorter triphosphate analogues .
  • Substituents : Fluorine (ID16) and thiophosphate (ID9) modifications are common strategies to improve metabolic stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Profiles
Property Tetralithium Compound 2-Fluoroadenine Arabinoside 5'-MP Thiophosphate Analog (ID9)
Solubility High (Li⁺ counterion) Moderate (Na⁺ salt) Low (thiophosphate hydrophobicity)
Metabolic Stability Likely moderate High (fluorine blocks enzymatic degradation) Very high (S-resistance)
Bioavailability Dependent on Li⁺ transport Low (polar arabinose) Improved via prodrug strategies
Reference
Key Insights:
  • Counterion Effects : Lithium salts (target compound) may improve aqueous solubility compared to sodium or protonated forms .
  • Substitution Impact : Fluorine and thiophosphate groups (ID16, ID9) significantly enhance resistance to phosphatases and nucleases, critical for in vivo efficacy .

Methodological Considerations in Similarity Assessment

  • Computational Tools : Tanimoto coefficient and molecular fingerprinting (e.g., Morgan fingerprints) are widely used to quantify structural similarity . For example, a ~70% similarity index was reported for aglaithioduline vs. SAHA in HDAC inhibition studies .
  • Minor modifications (e.g., fluorine in ID16) can drastically alter target affinity or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Reactant of Route 2
Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

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